
Bisnafide dimesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisnafide dimesylate is a small molecule drug that was developed by Bristol-Myers Squibb as a potential anticancer agent. It is a bis-naphthalimide derivative that acts as a DNA intercalator and topoisomerase II inhibitor. This compound has shown promise in preclinical studies and early-phase clinical trials for its potential to treat various types of cancer, including colorectal cancer and solid tumors .
Applications De Recherche Scientifique
Bisnafide dimesylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model system for studying DNA intercalation and topoisomerase inhibition. It helps researchers understand the mechanisms of these processes and develop new anticancer agents.
Biology: this compound is used in cell biology studies to investigate its effects on cell proliferation, apoptosis, and DNA damage response.
Medicine: The compound has been evaluated in preclinical and clinical studies for its potential to treat various types of cancer. It has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: This compound can be used in the development of new anticancer drugs and as a reference compound for quality control in pharmaceutical manufacturing
Méthodes De Préparation
The synthesis of bisnafide dimesylate involves multiple steps, starting with the preparation of the bis-naphthalimide core structure. The synthetic route typically includes the following steps:
Formation of the bis-naphthalimide core: This involves the reaction of naphthalene derivatives with appropriate anhydrides or imides under high-temperature conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity. This may involve reactions such as nitration, reduction, and alkylation.
Mesylation: The final step involves the conversion of the bisnafide compound to its dimesylate salt form by reacting it with methanesulfonic acid
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
Bisnafide dimesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the bis-naphthalimide core.
Substitution: The compound can undergo substitution reactions, where specific substituents on the core structure are replaced with other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
Bisnafide dimesylate exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. The compound binds to DNA by inserting itself between the base pairs, which disrupts the normal structure and function of the DNA. This intercalation prevents the replication and transcription of DNA, leading to cell cycle arrest and apoptosis. Additionally, this compound inhibits topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, the compound further disrupts DNA processes and induces cell death .
Comparaison Avec Des Composés Similaires
Bisnafide dimesylate is part of a class of compounds known as bis-naphthalimides, which are known for their DNA-targeted anticancer activity. Similar compounds in this class include:
Elinafide: Another bis-naphthalimide derivative that has shown promise in preclinical studies for its anticancer activity.
BisBFI: A bis-naphthalimide compound that has been studied for its potential to inhibit DNA replication and induce apoptosis in cancer cells.
MCI3335: A bis-naphthalimide derivative with potent DNA intercalation and topoisomerase inhibition properties.
This compound is unique in its specific structure and functional groups, which contribute to its high affinity for DNA and potent anticancer activity. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound for cancer research and drug development .
Propriétés
Numéro CAS |
145124-30-7 |
|---|---|
Formule moléculaire |
C34H36N6O14S2 |
Poids moléculaire |
816.8 g/mol |
Nom IUPAC |
methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1 |
Clé InChI |
KPQJSSLKKBKWEW-RKDOVGOJSA-N |
SMILES isomérique |
C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
Autres numéros CAS |
145124-30-7 |
Synonymes |
(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



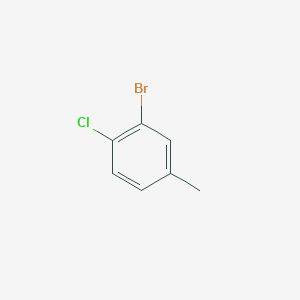

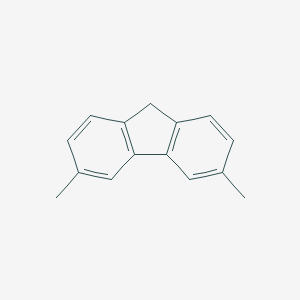
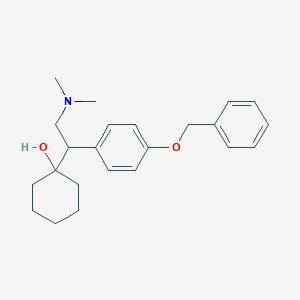
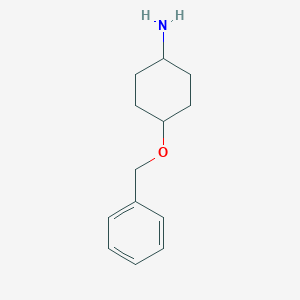

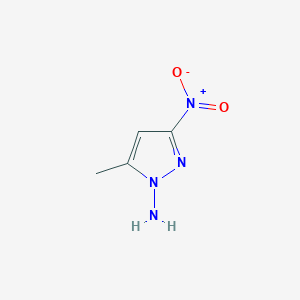
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)
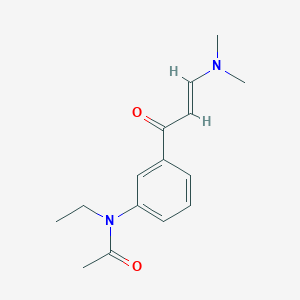
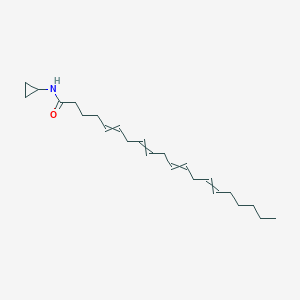
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)